molecular formula C8H4F4O3 B1401374 3-Fluoro-5-(trifluoromethoxy)benzoic acid CAS No. 1242258-49-6

3-Fluoro-5-(trifluoromethoxy)benzoic acid

Cat. No.: B1401374
CAS No.: 1242258-49-6
M. Wt: 224.11 g/mol
InChI Key: RPEBABGCYLHTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a trifluoromethoxy group at the 5-position on the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

3-Fluoro-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative that is employed in the synthesis of active pharmaceutical ingredients (APIs) . The specific targets of this compound can vary depending on the API it is used to synthesize. It’s known to provide excellent lipophilicity and binding affinity due to its fluorinated substituents .

Mode of Action

The mode of action of this compound is largely dependent on the specific API it is used to synthesize. As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the APIs it is used to synthesize. It’s known that the compound can influence the kinetics of internal acyl migration and hydrolysis .

Pharmacokinetics

Its excellent lipophilicity suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound are dependent on the specific APIs it is used to synthesize. For instance, when used in the synthesis of a fusion inhibitor of influenza A virus, the resulting product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . The compound’s action can also be influenced by the specific biological environment in which it is introduced, such as the presence of other molecules or specific pH conditions.

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution and Friedel-Craft acylation reactions. Its carboxylic acid group can be converted to an acyl chloride, which then participates in these reactions. The fluorinated substituents provide excellent binding affinity, enhancing the compound’s effectiveness in biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the membrane fusion between the influenza A virus and the endosome of host cells, demonstrating its potential antiviral properties . Additionally, its impact on gene expression and cellular metabolism makes it a valuable tool in studying cellular functions and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s fluorinated groups enhance its binding affinity, allowing it to interact effectively with enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to influence gene expression further underscores its significance in molecular biology research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term in vitro and in vivo studies are essential to fully understand the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral properties, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies. Understanding the threshold effects and potential toxicity is crucial for safe and effective use of this compound in research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s effectiveness in biochemical reactions and cellular processes, highlighting the importance of understanding its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzoic acid typically involves the selective fluorination and trifluoromethoxylation of benzoic acid derivatives. One common method includes the reaction of 3-fluorobenzoic acid with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylate derivatives .

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to its excellent lipophilicity and binding affinity.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it particularly valuable in various applications .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEBABGCYLHTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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